2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazinoindole core, which is fused with a thiazole ring, and is further functionalized with a nitro group and an acetamide moiety. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Triazinoindole Core: The initial step involves the cyclization of appropriate precursors to form the triazinoindole core. This can be achieved through the reaction of 5-methylindole with hydrazine derivatives under acidic or basic conditions.
Thiazole Ring Formation: The next step involves the introduction of the thiazole ring. This can be done by reacting the triazinoindole intermediate with thioamide derivatives in the presence of a suitable catalyst.
Functionalization: The final steps involve the introduction of the nitro group and the acetamide moiety. Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while the acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of other biologically active compounds.
Biology
Biologically, the compound is of interest due to its potential as an enzyme inhibitor. The presence of multiple heteroatoms allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential anticancer properties. The nitro group and the triazinoindole core are known to exhibit cytotoxic effects against cancer cells, making this compound a promising lead for anticancer drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism by which 2-[(5-methyl-5H-
Properties
Molecular Formula |
C15H11N7O3S2 |
---|---|
Molecular Weight |
401.4g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H11N7O3S2/c1-21-9-5-3-2-4-8(9)12-13(21)18-15(20-19-12)26-7-10(23)17-14-16-6-11(27-14)22(24)25/h2-6H,7H2,1H3,(H,16,17,23) |
InChI Key |
QBGLNCGJXAWAAB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
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